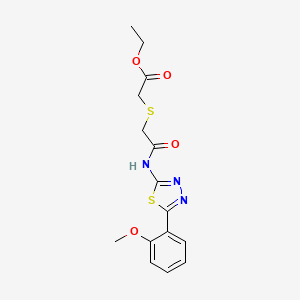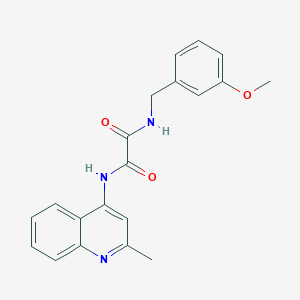![molecular formula C16H10ClN3OS2 B2543374 (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 477485-26-0](/img/structure/B2543374.png)
(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide” is a chemical compound with the IUPAC name N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide . It has a molecular weight of 359.846 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a unified approach to N-substituted and N,N-disubstituted benzothiazole (BT) sulfonamides has been developed. This approach starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .
Molecular Structure Analysis
The structure configuration of similar compounds has been determined by elemental analysis and various spectroscopic (IR, HNMR and GCMS) techniques .
Chemical Reactions Analysis
The labile N-H bond in N-monoalkylated BT-sulfonamides (pKa (BTSO2N(H)Bn) = 3.34 ± 0.05) further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction. N-Alkyl-N-aryl BT-sulfonamides were accessed with the help of the Chan-Lam coupling reaction .
Scientific Research Applications
Antioxidant and Anti-inflammatory Agents
Benzofused thiazole derivatives have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. Compounds showing distinct anti-inflammatory activity compared to standard references, as well as potential antioxidant activity against reactive species, have been identified. Docking simulations suggest these compounds could serve as templates for the development of new anti-inflammatory agents and antioxidants (Raut et al., 2020).
Synthetic Approaches in Medicinal Chemistry
The synthesis of 2-guanidinobenzazoles highlights the development of new procedures for accessing compounds with potential therapeutic applications, including cytotoxic and anti-angiogenesis activities. These synthetic approaches aim to facilitate the investigation and development of new pharmacophores (Rosales-Hernández et al., 2022).
Benzothiazole in Drug Discovery
Benzothiazole and its derivatives are recognized for their varied pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The benzothiazole scaffold is considered crucial in several biologically active compounds, suggesting its ongoing importance in medicinal chemistry research for the development of new therapeutic agents (Sumit et al., 2020).
Neurobiological Properties
Tianeptine, an antidepressant with structural similarities to tricyclic antidepressants, demonstrates that antidepressant actions extend beyond monoaminergic hypothesis, involving structural and functional plasticity in brain regions essential for emotional learning. This suggests a role for benzothiazole derivatives in addressing neurobiological features of depressive disorders through the modulation of neurotransmitter systems and brain plasticity (McEwen & Olié, 2005).
Future Directions
properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3OS2/c1-20-11-7-6-9(17)8-13(11)23-16(20)19-14(21)15-18-10-4-2-3-5-12(10)22-15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVJZJROSOOLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

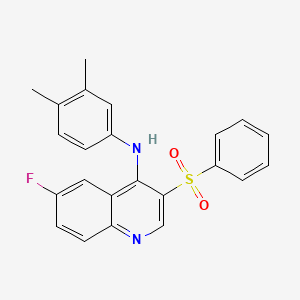
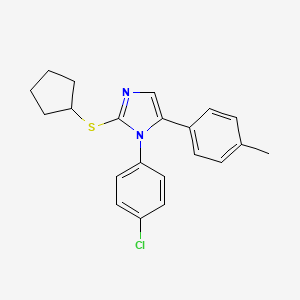
![2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine](/img/structure/B2543294.png)
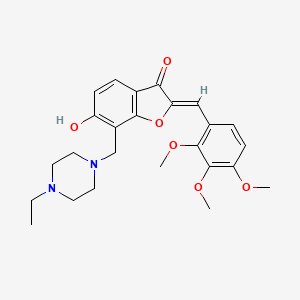
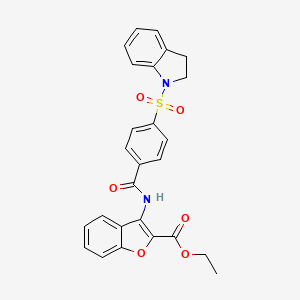
![methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2543299.png)
![(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2543300.png)


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2543305.png)

